Cas no 1004075-88-0 ([(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate)

[(2-Ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate is a synthetic ester-carbamate hybrid compound with potential applications in agrochemical and pharmaceutical research. Its structure combines a substituted phenylacetate moiety with a carbamoyl methyl group, offering versatility in reactivity and functionalization. The presence of methoxy and ethyl-methyl substituents enhances its lipophilicity, which may improve membrane permeability in biological systems. This compound is of interest for its potential as an intermediate in the synthesis of more complex molecules, particularly those targeting enzyme inhibition or receptor modulation. Its stability under standard conditions and well-defined synthetic route make it a reliable candidate for further derivatization and structure-activity studies.
[(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate structure
1004075-88-0 structure
Product name:[(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
CAS No:1004075-88-0
MF:C20H23NO4
MW:341.40092587471
CID:5320870

[(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • [2-(2-ethyl-6-methylanilino)-2-oxoethyl] 2-(3-methoxyphenyl)acetate
    • 2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate
    • STL168935
    • 2-((2-ethyl-6-methylphenyl)amino)-2-oxoethyl 2-(3-methoxyphenyl)acetate
    • [(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
    • Inchi: 1S/C20H23NO4/c1-4-16-9-5-7-14(2)20(16)21-18(22)13-25-19(23)12-15-8-6-10-17(11-15)24-3/h5-11H,4,12-13H2,1-3H3,(H,21,22)
    • InChI Key: LHNBMKSKQMZMRE-UHFFFAOYSA-N
    • SMILES: O(C(CC1C=CC=C(C=1)OC)=O)CC(NC1C(C)=CC=CC=1CC)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 439
  • XLogP3: 3.7
  • Topological Polar Surface Area: 64.599

[(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6609-3309-2μmol
[(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
1004075-88-0
2μmol
$57.0 2023-09-07
Life Chemicals
F6609-3309-5mg
[(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
1004075-88-0
5mg
$69.0 2023-09-07
Life Chemicals
F6609-3309-3mg
[(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
1004075-88-0
3mg
$63.0 2023-09-07
Life Chemicals
F6609-3309-15mg
[(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
1004075-88-0
15mg
$89.0 2023-09-07
Life Chemicals
F6609-3309-5μmol
[(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
1004075-88-0
5μmol
$63.0 2023-09-07
Life Chemicals
F6609-3309-10μmol
[(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
1004075-88-0
10μmol
$69.0 2023-09-07
Life Chemicals
F6609-3309-10mg
[(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
1004075-88-0
10mg
$79.0 2023-09-07
Life Chemicals
F6609-3309-2mg
[(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
1004075-88-0
2mg
$59.0 2023-09-07
Life Chemicals
F6609-3309-1mg
[(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
1004075-88-0
1mg
$54.0 2023-09-07
Life Chemicals
F6609-3309-4mg
[(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate
1004075-88-0
4mg
$66.0 2023-09-07

Additional information on [(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate

Comprehensive Analysis of [(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate (CAS No. 1004075-88-0)

The compound [(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate (CAS No. 1004075-88-0) is a specialized organic molecule with a unique structural framework. Its chemical name reflects the presence of a carbamoyl group linked to a methylphenyl backbone, combined with a methoxyphenyl acetate moiety. This combination of functional groups makes it a subject of interest in pharmaceutical and agrochemical research, particularly in the development of novel bioactive compounds.

In recent years, the demand for custom synthesis and high-purity intermediates has surged, driven by advancements in drug discovery and material science. Researchers frequently search for compounds like CAS 1004075-88-0 due to its potential applications in enzyme inhibition and receptor modulation. Its structural complexity also aligns with trends in fragment-based drug design, a hot topic in medicinal chemistry.

The 2-ethyl-6-methylphenyl segment of the molecule contributes to its lipophilicity, which is critical for membrane permeability in drug candidates. Meanwhile, the 3-methoxyphenyl group introduces electronic effects that can influence binding affinity. Such features are often explored in structure-activity relationship (SAR) studies, a common focus area for chemists optimizing lead compounds.

From a synthetic perspective, [(2-ethyl-6-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate requires meticulous multi-step organic synthesis, often involving amide coupling and esterification reactions. Laboratories specializing in fine chemicals emphasize rigorous quality control, including HPLC and NMR validation, to ensure batch consistency—a priority for end-users in academia and industry.

Environmental and regulatory considerations are also shaping the conversation around such compounds. With growing interest in green chemistry, researchers are evaluating solvent-free or catalytic methods to produce derivatives of CAS 1004075-88-0. This aligns with broader searches for sustainable synthetic routes and eco-friendly intermediates.

In analytical applications, the compound’s UV-active methoxy and aromatic groups make it suitable for chromatographic detection. Its stability under various pH conditions is another area of investigation, particularly for formulators developing controlled-release systems.

Despite its niche status, 1004075-88-0 exemplifies the intersection of molecular design and applied research. As computational tools like AI-assisted molecular docking gain traction, such structurally diverse compounds may see renewed attention for virtual screening campaigns. Future publications may reveal untapped potentials in catalysis or polymeric materials, further expanding its utility beyond current applications.

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